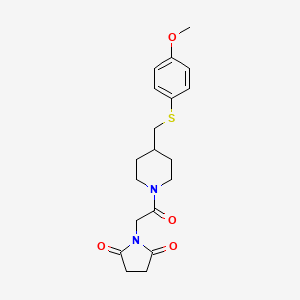
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine typically involves the introduction of fluorine and methyl groups onto the pyrimidine ring, followed by the attachment of a phenyl group. One common method involves the reaction of 5-fluorouracil with methyl iodide under basic conditions to introduce the methyl group. The resulting intermediate is then reacted with aniline to attach the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of thymidylate synthase.
Medicine: Investigated for its anticancer properties, similar to other fluorinated pyrimidines like 5-fluorouracil.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the inhibition of key enzymes involved in nucleic acid synthesis. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of 5-fluorouracil, a well-known anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar mechanism of action.
6-Methyluracil: A methylated pyrimidine derivative with anti-inflammatory properties.
N-Phenylpyrimidin-4-amine: A non-fluorinated analog with different biological activities
Uniqueness
5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is unique due to the presence of both fluorine and methyl groups on the pyrimidine ring, which enhances its biological activity and specificity. The fluorine atom increases the compound’s stability and ability to interact with biological targets, while the methyl group modulates its pharmacokinetic properties .
Propiedades
IUPAC Name |
5-fluoro-6-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-8-10(12)11(14-7-13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDXDLDZSRNSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2848457.png)


![[(2-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2848464.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2848465.png)


![2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2848470.png)
![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)




